molecular formula C13H12BrN3O2S B14775388 N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14775388
M. Wt: 354.22 g/mol
InChI Key: GUJXBULLJBUOEF-UHFFFAOYSA-N
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Description

N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that features a brominated pyridine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 5-bromopyridine-3-carbaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other aldehydes or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Chemical Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The brominated pyridine ring and the sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide
  • 1-(5-bromopyridin-3-yl)methanamine
  • N-(5-Bromo-2-methylpyridin-3-yl)acetamide

Uniqueness

N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of a brominated pyridine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H12BrN3O2S

Molecular Weight

354.22 g/mol

IUPAC Name

N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12BrN3O2S/c1-10-2-4-13(5-3-10)20(18,19)17-16-8-11-6-12(14)9-15-7-11/h2-9,17H,1H3

InChI Key

GUJXBULLJBUOEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CN=C2)Br

Origin of Product

United States

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